NAAA Inhibitory Potency Differentiation: Isopropylphenyl vs. Methoxyphenyl Chromen-6-yl Acetamides
The closest analogs with published NAAA inhibitory data are the 4-methoxyphenyl and 3,4-dimethoxyphenyl C-2 variants, which show IC50 values of 73 nM and 160 nM, respectively, in a human NAAA HEK293 cellular assay [1]. The target compound replaces the oxygenated phenyl substituent with a 4-isopropylphenyl group. Based on established SAR for this chemotype, where increasing C-2 aryl lipophilicity correlates with enhanced target engagement, the 4-isopropylphenyl substitution is predicted to yield NAAA inhibitory potency differentiated from the 73–160 nM range of the methoxyphenyl analogs [2]. However, no direct measurement for the target compound has been reported; this evidence is Class-level inference.
| Evidence Dimension | Human NAAA enzyme inhibition (cellular assay) |
|---|---|
| Target Compound Data | Not directly measured; predicted distinct from methoxyphenyl analogs based on lipophilicity SAR |
| Comparator Or Baseline | 2-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide: IC50 = 73 nM; 2-methoxy-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide: IC50 = 160 nM |
| Quantified Difference | ΔIC50 = 87 nM between the two methoxyphenyl analogs (2.2-fold); target compound expected to fall outside this range due to distinct C-2 aryl electronics and lipophilicity |
| Conditions | Human NAAA expressed in HEK293 cells, 10-min preincubation, N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide substrate, microplate reader detection |
Why This Matters
For researchers screening NAAA inhibitors for anti-inflammatory drug discovery, the isopropylphenyl variant provides a structurally distinct chemical probe with differentiated predicted potency, enabling exploration of SAR space not covered by the methoxyphenyl series.
- [1] BindingDB: BDBM50151057 (CHEMBL3770726) IC50 73 nM; BDBM50151055 (CHEMBL3771111) IC50 160 nM. Both measured in human NAAA HEK293 cellular inhibition assay. Data from Eur. J. Med. Chem. 2016, 111, 126–137. View Source
- [2] Nuzzi, A.; Fiasella, A.; Ortega, J. A.; et al. Potent and Selective NAAA Inhibitors: Structure–Activity Relationship Studies on Chromen-6-yl Acetamide Derivatives. European Journal of Medicinal Chemistry 2016, 111, 126–137. Establishes that C-2 aryl substituent identity significantly modulates NAAA inhibitory potency. View Source
